3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The structure includes three methoxy groups (at positions 3 and 4 of the benzamide ring and the para position of the phenyl substituent) and a sulfone group (5,5-dioxido) on the thienopyrazole ring. These functional groups confer distinct electronic and steric properties, making the compound relevant in medicinal chemistry and materials science, particularly in contexts requiring electron-rich aromatic systems .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-28-15-7-5-14(6-8-15)24-20(16-11-31(26,27)12-17(16)23-24)22-21(25)13-4-9-18(29-2)19(10-13)30-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMVDEOYLUHLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the thieno[3,4-c]pyrazole family, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₅S. It has a molecular weight of approximately 443.47 g/mol. The compound features a thieno[3,4-c]pyrazole core with methoxy and benzamide functional groups that enhance its solubility and bioactivity compared to other similar compounds.
Anticancer Activity
Several studies have investigated the anticancer properties of thieno[3,4-c]pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various tumor cell lines:
| Compound Name | Cell Line Tested | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 0.26 | Tubulin polymerization inhibitor |
| Compound B | A549 | 0.19 | Induces apoptosis |
| 3,4-Dimethoxy-N-(...) | MCF-7 | TBD | TBD |
Preliminary data suggest that 3,4-dimethoxy-N-(...) may exhibit similar activity against human breast cancer (MCF-7) and leukemia (K562) cell lines . Further research is needed to establish its exact GI50 values and mechanisms.
Antimicrobial Activity
The thieno[3,4-c]pyrazole moiety has also been linked to antimicrobial properties. A study on related pyrazolone derivatives indicated that modifications in the structure could enhance their antibacterial effects against pathogens like Klebsiella pneumoniae and Bacillus cereus . The introduction of specific substitutions has been shown to improve the binding affinity to microbial targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thieno[3,4-c]pyrazole derivatives indicates that specific functional groups significantly influence biological activity. For example:
- Methoxy Groups : The presence of methoxy groups enhances solubility and may influence electronic properties.
- Benzamide Moiety : This group is critical for the interaction with biological targets such as enzymes or receptors.
Case Studies
- Tumor Cell Growth Inhibition : In a comparative study of various pyrazole derivatives, it was found that certain modifications led to enhanced potency against K562 and A549 cells. The most active derivative displayed a GI50 value significantly lower than standard treatments .
- Antibacterial Efficacy : A series of pyrazolone derivatives were tested for their antibacterial activity. One derivative showed MIC values as low as 0.39 mg/mL against Klebsiella pneumoniae, indicating strong antibacterial potential .
Comparison with Similar Compounds
Structural and Functional Differences
| Property | Target Compound | Analog (CAS: 958587-45-6) |
|---|---|---|
| Benzamide Substituents | 3,4-Dimethoxy groups (electron-donating) | 4-Bromo (electron-withdrawing) |
| Phenyl Substituent | 4-Methoxyphenyl (strongly electron-donating) | 4-Methylphenyl (moderately electron-donating) |
| Thienopyrazole Functional Group | 5,5-Dioxido (sulfone, enhances polarity and stability) | 5-Oxo (ketone, less polarizable) |
| Molecular Weight | ~499.5 g/mol (estimated) | ~466.3 g/mol |
Implications of Structural Variations
In contrast, the bromo substituent in the analog introduces electron-withdrawing effects, which may reduce conjugation efficiency . The sulfone group in the target compound increases solubility in polar solvents compared to the ketone in the analog, as demonstrated in studies of sulfone-containing heterocycles .
Reactivity :
- The electron-donating methoxy groups in the target compound may facilitate electrophilic substitution reactions, whereas the bromo group in the analog could undergo nucleophilic aromatic substitution.
Potential Applications: The target compound’s electron-rich structure aligns with applications in organic semiconductors or light-absorbing materials, where extended π-conjugation and donor-acceptor interactions are critical . The analog’s bromo group might make it a precursor for cross-coupling reactions in medicinal chemistry, though its lower polarity could limit bioavailability .
Research Findings and Data Gaps
- Organic Photovoltaics: Thienopyrazole derivatives with sulfone groups exhibit improved charge mobility (up to 10⁻² cm²/V·s) compared to ketone-containing analogs, as seen in polymer/fullerene bulk heterojunction solar cells .
- Stability : Sulfone-functionalized heterocycles demonstrate enhanced thermal stability (decomposition temperatures >250°C), a trait likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
